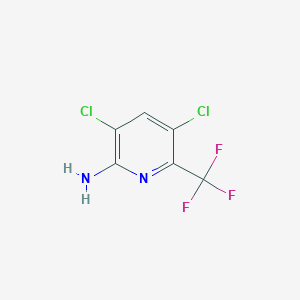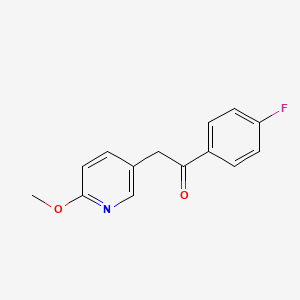
1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a fluorophenyl group and a methoxypyridinyl group attached to an ethanone backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and 6-methoxypyridine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 6-methoxypyridine in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)-2-(pyridin-3-yl)ethan-1-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one: Substitutes fluorine with chlorine, potentially altering its properties.
1-(4-Fluorophenyl)-2-(6-hydroxypyridin-3-yl)ethan-1-one: Replaces the methoxy group with a hydroxyl group, which can influence its solubility and reactivity.
Propriétés
Formule moléculaire |
C14H12FNO2 |
|---|---|
Poids moléculaire |
245.25 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-(6-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C14H12FNO2/c1-18-14-7-2-10(9-16-14)8-13(17)11-3-5-12(15)6-4-11/h2-7,9H,8H2,1H3 |
Clé InChI |
ZBTSUVTXLRMQEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)CC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


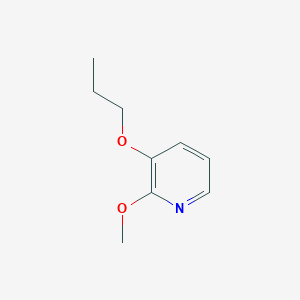
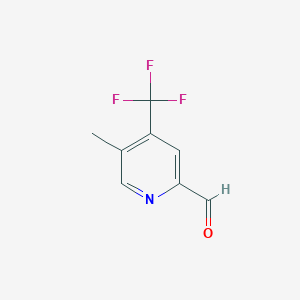
![4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B13920681.png)
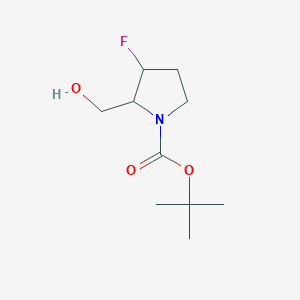
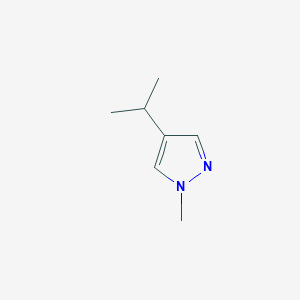
![Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate](/img/structure/B13920703.png)


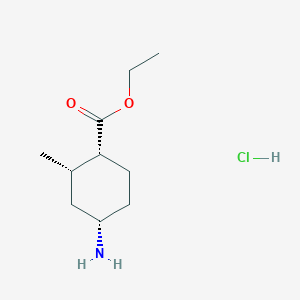


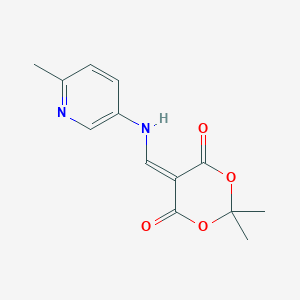
![8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13920744.png)
